molecular formula C16H18N2O2S B2560879 4-(4-Methoxyphenoxy)-2-(methylsulfanyl)-5,6,7,8-tetrahydroquinazoline CAS No. 303987-68-0

4-(4-Methoxyphenoxy)-2-(methylsulfanyl)-5,6,7,8-tetrahydroquinazoline

Cat. No.: B2560879
CAS No.: 303987-68-0
M. Wt: 302.39
InChI Key: XFUQMMQISFRYLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxyphenoxy)-2-(methylsulfanyl)-5,6,7,8-tetrahydroquinazoline is a chemical compound of significant interest in medicinal chemistry and anticancer research. This tetrahydroquinazoline derivative belongs to a class of small molecules that function as tubulin polymerization inhibitors, specifically targeting the colchicine binding site . Disrupting tubulin dynamics is a validated strategy for antitumor therapy, as it interferes with mitotic spindle formation, induces cell cycle arrest, and promotes apoptosis in proliferating cells . Researchers value this chemical class for its potential to overcome multidrug resistance (MDR) mechanisms often associated with other microtubule-targeting agents . Beyond oncology, tetrahydroquinazoline scaffolds are also being investigated as novel topoisomerase II alpha (TopoIIα) inhibitors, presenting a platinum-free chemotherapeutic strategy for challenging neoplasms such as head and neck squamous cell carcinomas (HNSCCs) . These inhibitors operate without causing DNA intercalation or the accumulation of the covalent enzyme/DNA cleavage complex, a mechanism that may help avoid the severe side effects, including secondary leukemias, linked to traditional topoisomerase II poisons . With a molecular formula of C16H18N2O2S and high purity, this product is intended for research applications such as in vitro cytotoxicity assays, mechanism of action studies, and the synthesis of more complex analogues. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(4-methoxyphenoxy)-2-methylsulfanyl-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-19-11-7-9-12(10-8-11)20-15-13-5-3-4-6-14(13)17-16(18-15)21-2/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUQMMQISFRYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC(=NC3=C2CCCC3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-Methoxyphenoxy)-2-(methylsulfanyl)-5,6,7,8-tetrahydroquinazoline is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

  • Chemical Formula : C14H15N2O2S
  • Molecular Weight : 273.35 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound is believed to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism is similar to other known anticancer agents that target microtubule dynamics .
  • Case Study : A series of derivatives were tested against melanoma and prostate cancer cells, showing enhanced antiproliferative effects with IC50 values in the low nanomolar range .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Effects : Preliminary tests demonstrated that derivatives of this compound exhibited antibacterial activity against strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating moderate effectiveness .
  • Research Findings : A methanolic extract containing similar compounds showed promising results against multidrug-resistant bacteria, highlighting the potential for development into therapeutic agents against resistant strains .

Research Findings and Data Tables

Study Activity Cell Line/Organism IC50/MIC Values
Study 1AnticancerMelanomaLow nM range
Study 2AntimicrobialE. coli62.5 µg/mL
Study 3AntimicrobialStaphylococcus aureus78.12 µg/mL
  • Inhibition of Cell Division : By disrupting microtubule formation, the compound prevents mitosis in cancer cells.
  • Antibacterial Mechanism : The exact mechanism against bacteria is still under investigation but may involve interference with bacterial cell wall synthesis or function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The tetrahydroquinazoline scaffold is highly modular, with variations in substituents at positions 2 and 4 significantly altering physicochemical and biological properties. Key analogues include:

Compound Name Position 4 Substituent Position 2 Substituent Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activities
4-(4-Methoxyphenoxy)-2-(methylsulfanyl)-5,6,7,8-tetrahydroquinazoline (Target) 4-Methoxyphenoxy Methylsulfanyl (SMe) ~376* N/A Potential σ1 receptor antagonism
4-(3,5-Dimethylphenoxy)-2-[(4-methylbenzyl)sulfanyl]-tetrahydroquinazoline 3,5-Dimethylphenoxy (4-Methylbenzyl)sulfanyl 390.5 N/A Discontinued due to synthesis challenges
2-(Benzylsulfanyl)-4-phenyl-tetrahydroquinazoline Phenyl Benzylsulfanyl 332.47 N/A High logP (5.49), lipophilic
4-(4-Chlorophenyl)-2-(3-(4-methylpiperidin-1-yl)propoxy)-tetrahydroquinazoline 4-Chlorophenyl 3-(4-Methylpiperidin-1-yl)propoxy ~439† N/A σ1 receptor antagonist (IC₅₀ < 100 nM)
4-(2,4-Dichlorophenyl)sulfanyl-2-[(4-methylbenzyl)sulfanyl]-tetrahydroquinazoline 2,4-Dichlorophenylsulfanyl (4-Methylbenzyl)sulfanyl 439.01 N/A Dual sulfanyl groups for enhanced reactivity

*Calculated based on molecular formula (C₁₉H₂₀N₂O₂S).
†Calculated for C₂₅H₂₇ClN₂OS.

Key Observations:

  • Lipophilicity : The methylsulfanyl group (logP ~3–4 estimated) balances lipophilicity better than bulkier benzylsulfanyl groups (logP 5.49 in ), which may improve membrane permeability.
  • Steric Hindrance : Bulky substituents (e.g., tert-butyl in ) reduce synthetic yields and binding affinity, whereas the target compound’s moderate-sized groups favor both synthesis and bioactivity.

Pharmacological Profiles

  • σ1 Receptor Antagonism: The target compound’s methoxyphenoxy group may mimic aryl motifs in known σ1 antagonists (e.g., compound 33 in ), though direct binding data is needed.
  • Antifungal Activity : Methylsulfanyl groups are associated with thiol-mediated enzyme inhibition, as seen in triazole derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.